Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-
CAS No.: 927983-11-7
Cat. No.: VC16259018
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927983-11-7 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | [2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxyphenyl]methanamine |
| Standard InChI | InChI=1S/C14H17N3O2/c1-9-7-10(2)17-14(16-9)19-13-11(8-15)5-4-6-12(13)18-3/h4-7H,8,15H2,1-3H3 |
| Standard InChI Key | YYDLGPYTRRRAGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)OC2=C(C=CC=C2OC)CN)C |
Introduction
Structural Overview
Chemical Name: Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-
Molecular Formula: C13H15N3O2
Functional Groups:
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Methoxy group (-OCH3): Enhances lipophilicity.
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Pyrimidinyl group: Contributes to biological activity.
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Aromatic amine (-NH2): Provides reactivity for further derivatization.
The compound's structure features a benzenemethanamine backbone substituted with methoxy and pyrimidinyl groups. These substitutions influence its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
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Preparation of the pyrimidinyl precursor: The 4,6-dimethylpyrimidine derivative is synthesized via condensation reactions involving acetylacetone and urea or related compounds.
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Coupling reaction: The pyrimidinyl moiety is attached to the benzenemethanamine framework through an ether bond formation using appropriate coupling reagents.
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Methoxylation: Introduction of the methoxy group at the desired position on the benzene ring is achieved through electrophilic substitution reactions.
Purification methods such as column chromatography or recrystallization are employed to isolate the final product.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
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NMR Spectroscopy:
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-NMR reveals signals for aromatic protons, methoxy group, and amine group.
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-NMR identifies carbon environments within the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Detects functional groups such as -NH2 and -OCH3.
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Elemental Analysis: Verifies molecular composition.
Potential Applications
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Pharmaceutical Development:
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The compound can serve as a lead molecule in drug discovery programs targeting infectious diseases or cancer.
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Its structural features make it a candidate for further functionalization to enhance potency or selectivity.
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Material Science:
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The aromatic backbone with electron-donating groups may find applications in organic electronics or as intermediates in polymer synthesis.
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Chemical Biology:
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It could be used as a probe molecule to study interactions with biological macromolecules like proteins or nucleic acids.
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Future Research Directions
To fully realize the potential of this compound, further studies are needed:
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Biological Activity Screening: Evaluate its efficacy against bacterial, fungal, or cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modify functional groups to optimize activity.
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Toxicity Assessment: Determine its safety profile in vitro and in vivo.
This comprehensive analysis highlights the significance of Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-. Its unique structure offers opportunities for exploration across various scientific domains, particularly in medicinal chemistry and material science.
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